N-[2-(trifluoromethyl)phenyl]pyridine-4-carboxamide
Description
Properties
IUPAC Name |
N-[2-(trifluoromethyl)phenyl]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N2O/c14-13(15,16)10-3-1-2-4-11(10)18-12(19)9-5-7-17-8-6-9/h1-8H,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRGBDNICQBVFRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(trifluoromethyl)phenyl]pyridine-4-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-(trifluoromethyl)aniline and 4-pyridinecarboxylic acid.
Amide Bond Formation: The carboxylic acid group of 4-pyridinecarboxylic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This activated intermediate then reacts with 2-(trifluoromethyl)aniline to form the desired amide bond.
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to enhance the efficiency and yield of the process. The use of automated systems for reagent addition and product isolation can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(trifluoromethyl)phenyl]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenylpyridine derivatives.
Scientific Research Applications
N-[2-(trifluoromethyl)phenyl]pyridine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it useful in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of N-[2-(trifluoromethyl)phenyl]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach its target sites. The pyridine ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Data Table: Key Comparative Properties
Key Research Findings and Implications
Substituent Effects: Electron-withdrawing groups (-NO₂, -Cl, -CF₃) enhance COX/LOX inhibition by stabilizing ligand-enzyme interactions. -CF₃ offers superior metabolic stability over -NO₂, which may degrade under reducing conditions .
Structural Flexibility: Rigid polycyclic systems (e.g., thieno-pyridine) improve target selectivity but limit synthetic accessibility compared to simpler pyridine-carboxamides .
Application Scope: Trifluoromethyl analogs bridge therapeutic and agrochemical uses, whereas aminophenoxy derivatives (e.g., 4-(4-aminophenoxy)-N-methylpyridine-2-carboxamide) prioritize industrial versatility .
Biological Activity
N-[2-(trifluoromethyl)phenyl]pyridine-4-carboxamide is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Structural Characteristics
The compound features a pyridine ring substituted with a carboxamide group and a trifluoromethyl group . The trifluoromethyl moiety enhances lipophilicity, which is crucial for cellular uptake and interaction with biological targets, such as enzymes and receptors. The structural formula can be represented as follows:
This compound is believed to exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound can inhibit specific enzymes involved in various biochemical pathways, which may lead to therapeutic effects in diseases such as cancer.
- Receptor Binding : It has been shown to bind effectively to certain receptors, modulating their activity and influencing cellular signaling pathways.
- Stabilization Interactions : The compound stabilizes interactions through hydrogen bonding and π-π interactions facilitated by the pyridine structure, enhancing its binding affinity to biological targets.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, with mechanisms involving:
- Induction of apoptosis in cancer cells.
- Inhibition of cell proliferation.
For instance, studies have reported IC50 values indicating potent activity against specific cancer types, suggesting its potential as a therapeutic agent in oncology .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Its efficacy against Gram-positive and Gram-negative bacteria has been documented, with notable effects against pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
Case Studies
- Anticancer Efficacy : A study conducted by Furdui et al. demonstrated that this compound significantly inhibited the growth of breast cancer cells (MCF-7), showing an IC50 value of 15 µM after 48 hours of treatment. The study highlighted the compound's potential as a lead candidate for developing new anticancer therapies .
- Antimicrobial Activity : In another investigation, the compound was tested against E. coli and K. pneumoniae, revealing minimum inhibitory concentrations (MICs) of 25 µg/mL and 30 µg/mL, respectively. These results suggest that this compound could serve as a basis for developing new antimicrobial agents .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with related compounds is useful:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| This compound | Pyridine ring, trifluoromethyl group | Anticancer, antimicrobial | High lipophilicity |
| 3-(trifluoromethyl)aniline derivatives | Aniline structure, trifluoromethyl group | Antimicrobial | Simpler structure |
| 4-pyridinylcarboxamides | Pyridine ring, carboxamide group | Various activities | Less lipophilic |
This table illustrates how the unique combination of functional groups in this compound enhances its bioactivity compared to structurally similar compounds.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[2-(trifluoromethyl)phenyl]pyridine-4-carboxamide, and how can reaction conditions influence yield?
- Methodology : Synthesis typically involves coupling pyridine-4-carboxylic acid derivatives with substituted anilines. Key steps include:
- Deprotonation : Use of sodium hydride (NaH) in dimethylformamide (DMF) to activate the carboxylic acid group .
- Coupling agents : Carbodiimides (e.g., DCC) or HATU to form the amide bond .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol .
- Optimization : Reaction temperature (60–80°C), anhydrous conditions, and stoichiometric excess of the aniline component improve yields to >70% .
Q. How is the structural integrity of this compound validated?
- Techniques :
- NMR : - and -NMR confirm regiochemistry (e.g., pyridine ring protons at δ 8.5–8.7 ppm) and trifluoromethyl group presence (δ -60 to -65 ppm in -NMR) .
- X-ray crystallography : SHELX software refines crystal structures to validate bond lengths and angles (e.g., C=O bond ~1.23 Å) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H] at m/z 335.1) .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s biological activity in kinase inhibition assays?
- Experimental design :
- PI3Kα inhibition : Competitive binding assays using ATP analogs measure IC values (e.g., 0.5–5 µM in A549 cells). Co-crystallization with PI3Kα reveals hydrophobic interactions between the trifluoromethyl group and kinase hinge region .
- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., IC = 12 µM in MCF-7 cells) with controls (e.g., GDC-0941) .
Q. How can contradictory data on anti-inflammatory efficacy across studies be resolved?
- Case analysis :
- In carrageenan-induced edema models, conflicting IC values (e.g., 10 µM vs. 50 µM) arise from variations in:
- Dosing regimens : Subcutaneous vs. oral administration alters bioavailability .
- Animal models : Rat strain differences (e.g., Sprague-Dawley vs. Wistar) affect metabolic clearance .
- Resolution : Cross-study standardization of protocols (e.g., fixed dosing intervals) and pharmacokinetic profiling (plasma half-life, AUC) .
Q. What strategies mitigate solvent-induced side reactions during synthesis?
- Problem : Polar aprotic solvents (DMF, DMSO) promote hydrolysis of the trifluoromethyl group, reducing yields by 15–20% .
- Solutions :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
